2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Description

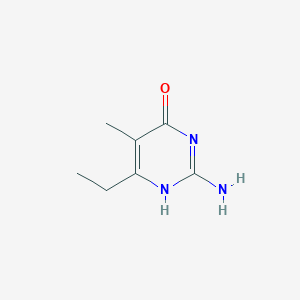

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-ethyl-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-5-4(2)6(11)10-7(8)9-5/h3H2,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHWLTIBGSRUMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356177 | |

| Record name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134277-54-6 | |

| Record name | 2-amino-6-ethyl-5-methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

Retrosynthetic Analysis of the Pyrimidinol Core Structure

A retrosynthetic analysis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol reveals a logical and well-established disconnection approach rooted in the classical synthesis of pyrimidines. The core pyrimidinol ring can be deconstructed into simpler, readily available precursors. The most common and direct retrosynthetic pathway involves a [3+3] fragmentation strategy.

This disconnection breaks the pyrimidine (B1678525) ring into a three-carbon component and a guanidine (B92328) moiety, which contributes the N-C-N fragment. The key disconnection is made at the C4-N3 and C6-N1 bonds. This leads to two primary synthons: a guanidinium (B1211019) cation and a β-keto ester enolate. For the target molecule, this compound, these synthons correspond to guanidine and the enolate of ethyl 2-methyl-3-oxopentanoate.

This retrosynthetic approach is based on the well-known Pinner synthesis of pyrimidines, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. In this case, guanidine serves as the amidine component.

Classical Approaches to Pyrimidine Ring Formation

The classical synthesis of the pyrimidine ring in this compound is primarily achieved through condensation and subsequent cyclization reactions.

The initial and crucial step in the synthesis is the condensation reaction between the β-keto ester, ethyl 2-methyl-3-oxopentanoate, and guanidine. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol (B145695). The base serves to deprotonate the α-carbon of the β-keto ester, forming the reactive enolate.

The mechanism proceeds via nucleophilic attack of one of the amino groups of guanidine on the ester carbonyl of ethyl 2-methyl-3-oxopentanoate. This is followed by the attack of the other amino group on the ketone carbonyl. These condensation steps lead to the formation of an intermediate that is primed for cyclization.

The choice of base and solvent is critical for the efficiency of the condensation. Strong bases are generally required to facilitate the formation of the enolate and to drive the reaction towards the formation of the pyrimidine ring.

Following the initial condensation, an intramolecular cyclization occurs to form the six-membered pyrimidine ring. This step involves the elimination of a molecule of water and a molecule of ethanol from the acyclic intermediate formed in the condensation step. The reaction is driven by the formation of the stable aromatic pyrimidine ring.

Table 1: Key Reactants and Intermediates in the Classical Synthesis

| Compound Name | Role in Synthesis |

| Ethyl 2-methyl-3-oxopentanoate | Three-carbon building block (β-keto ester) |

| Guanidine | N-C-N building block |

| Sodium Ethoxide | Base catalyst |

| Ethanol | Solvent |

Modern Synthetic Techniques for this compound

While the classical approach is robust, modern synthetic chemistry offers techniques to improve efficiency, reduce environmental impact, and potentially increase yields.

Various catalysts can be employed to enhance the synthesis of pyrimidinols. While the classical Pinner synthesis often relies on stoichiometric amounts of strong bases, catalytic methods aim to use smaller, substoichiometric quantities of a catalyst to promote the reaction.

For the synthesis of substituted pyrimidines, a range of catalysts has been explored, including both acid and base catalysts. Lewis acids can activate the carbonyl groups of the β-keto ester, making them more susceptible to nucleophilic attack. Similarly, solid-supported base catalysts can be used to facilitate the reaction, offering the advantage of easier separation and potential for recycling. While specific catalytic syntheses for this compound are not extensively documented, the general principles of catalytic pyrimidine synthesis are applicable. For instance, a copper-catalyzed cyclization of ketones with nitriles has been reported as a general method for pyrimidine synthesis, though this represents a different synthetic strategy. nih.gov

Green chemistry principles focus on designing chemical processes that are environmentally benign. In the context of this compound synthesis, several green approaches can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyrimidine derivatives. researchgate.net The application of microwave heating can reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. This technique can be applied to the condensation reaction between ethyl 2-methyl-3-oxopentanoate and guanidine.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, is another green technique. Ultrasound irradiation can enhance the rate of the condensation and cyclization steps through the phenomenon of acoustic cavitation. researchgate.net

Solvent-Free or Greener Solvents: Traditional syntheses often use volatile organic solvents. Green alternatives include conducting reactions under solvent-free conditions or using more environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). The three-component condensation to form similar pyrimidinols has been successfully carried out in PEG-400 under solvent-free conditions.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Typical Conditions | Advantages | Disadvantages |

| Classical Synthesis | Sodium ethoxide in ethanol, reflux | Well-established, reliable | Use of strong base, volatile solvent, long reaction times |

| Catalytic Methods | Lewis acids or solid bases | Reduced waste, potential for catalyst recycling | May require specific catalyst development |

| Microwave-Assisted | Microwave irradiation in a suitable solvent or solvent-free | Rapid reaction times, often higher yields | Requires specialized equipment |

| Ultrasound-Assisted | Ultrasonic bath or probe | Rate enhancement, milder conditions | Specialized equipment needed |

| Green Solvents | Water, PEG, or solvent-free | Reduced environmental impact | May require optimization of reaction conditions |

Purification and Isolation Methodologies for this compound Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical for obtaining a product of high purity, essential for subsequent derivatization and characterization. The choice of method depends on the physical and chemical properties of the compounds, such as polarity, solubility, and thermal stability.

Commonly employed techniques would include:

Recrystallization: This is a primary method for purifying solid compounds. An appropriate solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities are either much more soluble or insoluble in the hot solvent. For a polar compound like this compound, polar solvents such as ethanol, water, or mixtures thereof would likely be effective.

Chromatography:

Column Chromatography: This technique is invaluable for separating mixtures of compounds. For pyrimidine derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or ethanol), is optimized to achieve effective separation of the target compound from byproducts and unreacted starting materials.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be utilized to isolate the desired product.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. A C18 reversed-phase column with a mobile phase of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for method development.

Derivatization Strategies for this compound

The functional groups of this compound—the amino group, the hydroxyl group, and the pyrimidine ring itself—offer multiple sites for chemical modification. Such derivatization is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for the development of new materials.

Modifications at the Amino Group

The exocyclic amino group at the C2-position is a key site for nucleophilic reactions. Its reactivity allows for a variety of modifications:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding amides. This can be used to introduce a wide range of functionalities.

Sulfonylation: Treatment with sulfonyl chlorides would produce sulfonamides.

Alkylation: While direct alkylation can be challenging due to the possibility of multiple alkylations, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a more controlled method for introducing alkyl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction could be employed to form N-aryl or N-heteroaryl derivatives.

Substitutions on the Pyrimidine Ring System

The pyrimidine ring can undergo electrophilic substitution, although the electron-donating amino and hydroxyl groups direct the substitution to specific positions. Halogenation, for instance with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), could introduce a halogen atom onto the ring, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

Ethers and Esters Formation from the Hydroxyl Group

The hydroxyl group at the C4-position behaves as a nucleophile and can be readily derivatized:

O-Alkylation (Ether Formation): Reaction with alkyl halides in the presence of a base (e.g., sodium hydride, potassium carbonate) would lead to the formation of ethers. The Williamson ether synthesis is a classic example of this transformation.

O-Acylation (Ester Formation): Similar to the amino group, the hydroxyl group can be acylated using acyl chlorides or anhydrides to form esters.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

High-Resolution Mass Spectrometry for Molecular Formula Confirmation of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. For this compound, with a chemical formula of C₈H₁₃N₃O, HRMS provides a highly accurate mass measurement of the molecular ion. This technique can distinguish between molecules with the same nominal mass but different elemental formulas, thereby confirming the molecular formula with high confidence. The precise mass-to-charge ratio (m/z) obtained for the molecular ion (e.g., [M+H]⁺) would be compared to the theoretically calculated mass, with a minimal mass error (typically in the parts-per-million range) confirming the elemental composition.

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 168.1131 | Data not available | Data not available |

| [M+Na]⁺ | 190.0951 | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, the connectivity and spatial arrangement of atoms within this compound can be determined.

¹H-NMR and ¹³C-NMR in Elucidating the Pyrimidinol Structure

The ¹H-NMR spectrum of this compound would provide crucial information about the number and types of protons and their neighboring environments. Key expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methyl group, and a broad singlet for the amino (NH₂) protons. The position of the hydroxyl (OH) proton signal could vary depending on the solvent and concentration.

The ¹³C-NMR spectrum would complement the ¹H-NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the pyrimidine (B1678525) ring would be characteristic of their electronic environment, distinguishing between those bonded to nitrogen or oxygen. The signals for the ethyl and methyl carbons would also be present in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH₃ (at C5) | ~2.1 | ~10-15 |

| -CH₂CH₃ (ethyl at C6) | Quartet, ~2.6 | ~25-30 |

| -CH₂CH₃ (ethyl at C6) | Triplet, ~1.2 | ~12-17 |

| -NH₂ (at C2) | Broad singlet, variable | N/A |

| -OH (at C4) | Broad singlet, variable | N/A |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination of this compound

To definitively establish the connectivity of the atoms, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, a cross-peak between the quartet and triplet of the ethyl group would confirm their direct connection.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms (e.g., linking the ethyl protons to the ethyl carbons).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amino group (typically two bands in the 3300-3500 cm⁻¹ region), O-H stretching of the hydroxyl group (a broad band around 3200-3600 cm⁻¹), C-H stretching of the alkyl groups (around 2850-3000 cm⁻¹), and C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the pyrimidine ring.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Pyrimidine Ring | C=N, C=C Stretch | 1500 - 1650 |

X-ray Crystallography for Solid-State Structural Determination of this compound

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide definitive proof of the molecular structure, including bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions

Beyond the individual molecular structure, X-ray crystallography would elucidate the crystal packing, showing how the molecules of this compound arrange themselves in a crystalline lattice. A key aspect of this analysis is the identification of intermolecular interactions, such as hydrogen bonds. The amino and hydroxyl groups are strong hydrogen bond donors and acceptors, and it is expected that they would play a crucial role in the formation of a stable, three-dimensional supramolecular network. Hydrogen bonds involving the pyrimidine ring nitrogen atoms are also highly probable. These interactions govern the physical properties of the solid material, such as its melting point and solubility.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Absolute Configuration Determination of Chiral Derivatives

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical analysis, particularly in fields such as pharmacology and materials science. Techniques like X-ray crystallography and the application of chiral derivatizing agents followed by nuclear magnetic resonance (NMR) spectroscopy are commonly employed for this purpose. However, the scientific literature lacks specific studies detailing the synthesis of chiral derivatives of this compound and the subsequent determination of their absolute configurations. Without experimental data, any discussion on this topic would be purely speculative.

UV-Vis Spectroscopy for Electronic Transitions and Chromophore Characterization of this compound

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule and to characterize its chromophores—the parts of the molecule that absorb light. The absorption maxima (λmax) and molar absorptivity (ε) provide valuable insights into the electronic structure. For this compound, which contains a pyrimidine ring system with amino and hydroxyl substituents, π → π* and n → π* transitions are expected. However, a search of scientific databases and journals did not yield any published UV-Vis spectra or associated data for this specific compound. Therefore, a detailed analysis of its electronic transitions and chromophore characterization remains unfeasible.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization of this compound Derivatives

Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful, non-destructive techniques for the stereochemical characterization of chiral molecules in solution. These methods are particularly valuable when crystallographic methods are not viable. ECD provides information about the stereochemistry of chromophores, while VCD probes the stereochemistry of the entire molecule through its vibrational modes. The application of these techniques to derivatives of this compound would require the synthesis of chiral analogues. As with the other outlined topics, there is no available research that has performed such analyses on derivatives of this specific pyrimidine. The absence of experimental ECD or VCD spectra, or computational studies on this compound, prevents any meaningful discussion on the stereochemical characterization of its potential derivatives.

Theoretical and Computational Investigations of 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

Quantum Chemical Calculations for Electronic Structure Analysis of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Quantum chemical calculations are fundamental in elucidating the electronic properties of this compound. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in determining its ground state properties. nih.gov These studies can predict the optimized molecular geometry, including bond lengths and angles, providing a foundational understanding of its three-dimensional structure.

Furthermore, DFT is utilized to study the tautomerism in related pyrimidine (B1678525) compounds, such as 2-Amino-6-methyl pyrimidine-4-one. jocpr.com Similar studies on this compound would likely reveal the most stable tautomeric form in different environments, such as in the gas phase or in various solvents. jocpr.com The stability of different tautomers can be influenced by solvent polarity, which can be modeled using computational approaches. jocpr.com Natural Bond Orbital (NBO) analysis, another component of DFT studies, can offer insights into charge distribution and intramolecular interactions. jocpr.com

Below is a hypothetical data table of optimized geometric parameters for the most stable tautomer of this compound, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Length (C-N) in pyrimidine ring | ~1.34 Å |

| Bond Length (C=O) | ~1.23 Å |

| Bond Angle (N-C-N) in pyrimidine ring | ~115° |

| Dihedral Angle (C-C-C-C) of ethyl group | Varies with conformation |

Ab Initio Methods for High-Accuracy Electronic Structure Prediction

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure predictions. These methods are particularly useful for benchmarking the results obtained from DFT calculations. For a molecule like this compound, ab initio calculations could be employed to obtain highly accurate predictions of its ionization potential, electron affinity, and electronic transition energies, which are crucial for understanding its reactivity and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility of this compound

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational landscape and flexibility. By simulating the molecule's behavior in a solvent, typically water, over nanoseconds, researchers can identify the most populated conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological target like an enzyme's active site. A theoretical study on a related pyrimidine derivative, 5-(2-acetoxyethyl)-6-methylpyrimidin-2,4-dione, utilized potential energy surface scans to identify its most stable conformers. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode of a ligand to a protein of interest. For this compound, molecular docking studies could be performed to explore its potential as an inhibitor of various enzymes. For instance, related aminopyrimidinol derivatives have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in some cancers. nih.govnih.gov Docking studies of this compound into the ATP-binding site of FGFR4 could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

The following table illustrates hypothetical docking results for this compound with a target protein.

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonds Formed | 3 |

| Key Interacting Residues | Cys552, Asp641, Val473 |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to predict the activity of chemical structures. In the context of this compound, a QSAR study would involve synthesizing a series of its analogs with varied substituents and experimentally measuring their biological activity. These experimental data would then be used to build a mathematical model that correlates the chemical structures with their activities. Such models, which can be 2D or 3D, are valuable for predicting the activity of new, unsynthesized analogs, thereby guiding further drug development efforts. mdpi.commdpi.com

Prediction of Spectroscopic Properties from First Principles for this compound

Theoretical calculations can be used to predict various spectroscopic properties of this compound from first principles. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the UV-Visible absorption spectrum, providing insights into the electronic transitions within the molecule. nih.gov Furthermore, DFT calculations can be used to predict vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.net The prediction of NMR chemical shifts is another important application, which can be achieved using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the structure of the synthesized compound.

A hypothetical table of predicted spectroscopic data for this compound is presented below.

| Spectroscopic Property | Predicted Value |

| Maximum UV Absorption (λmax) | 275 nm |

| Major IR Stretching Frequency (C=O) | 1680 cm⁻¹ |

| ¹H NMR Chemical Shift (NH₂) | 6.5 ppm |

| ¹³C NMR Chemical Shift (C=O) | 162 ppm |

Reactivity and Reaction Mechanism Predictions using Computational Chemistry for this compound

Computational chemistry serves as a powerful tool for predicting the reactivity and elucidating the potential reaction mechanisms of molecules like this compound. While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, the reactivity can be inferred by applying established computational methodologies used for analogous pyrimidine derivatives. These investigations typically employ quantum chemical calculations, such as Density Functional Theory (DFT), to map out the electronic landscape of the molecule and predict its behavior in chemical reactions.

The reactivity of a chemical compound is fundamentally governed by its electronic structure. For this compound, computational analyses would focus on several key aspects to predict its reactive sites. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals and Reactivity Indices: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring, particularly on the amino group and the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the pyrimidine ring's carbon and nitrogen atoms, indicating the sites prone to nucleophilic attack. Quantum chemical calculations provide quantitative values for these properties, which are summarized in the hypothetical data table below.

Illustrative Computational Data for Reactivity Analysis

| Computational Parameter | Predicted Value (Illustrative) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates a moderate ability to donate electrons; susceptible to electrophilic attack. |

| LUMO Energy | -1.2 eV | Suggests a capacity to accept electrons; open to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Signifies good kinetic stability, but reactive under appropriate conditions. |

| Global Hardness (η) | 2.3 eV | Reflects resistance to change in electron distribution. |

| Electronegativity (χ) | 3.5 eV | Provides a measure of the molecule's ability to attract electrons. mdpi.com |

| Dipole Moment | 3.1 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: The data in this table are illustrative and represent typical values for a molecule of this type. They are intended to demonstrate the kind of information generated from computational studies, as specific published data for this compound were not found.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. These electron-rich areas are the most likely sites for electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms of the amino and hydroxyl groups, indicating them as sites for potential nucleophilic interaction.

Reaction Mechanism Predictions: Computational chemistry can model the entire pathway of a chemical reaction, identifying transition states and calculating activation energy barriers. For pyrimidine derivatives, several reaction types have been studied theoretically. nih.govnih.gov

For instance, in an electrophilic substitution reaction, such as halogenation or nitration, computational models can predict which position on the pyrimidine ring is most reactive. youtube.comgrowingscience.com The presence of the activating amino and hydroxyl groups, along with the alkyl substituents, would direct incoming electrophiles to specific positions on the ring. The mechanism would be elucidated by calculating the energies of the intermediate sigma complexes and the transition states leading to them.

Similarly, for nucleophilic substitution reactions, theoretical calculations can help determine if the reaction proceeds via an SNAr mechanism or potentially through a ring-opening/ring-closing pathway, which has been observed in some pyrimidine systems. youtube.com Computational studies on related 2-aminopyrimidine (B69317) scaffolds have successfully modeled reaction energetics, such as in the Biginelli reaction, providing insights into the mechanism and rate-limiting steps. researchgate.net

Biological and Biochemical Research Methodologies Pertaining to 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

In Vitro Enzyme Inhibition Assays for Proposed Molecular Targets of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Enzyme inhibition assays are fundamental in determining the potential therapeutic efficacy of a compound by measuring its ability to modulate the activity of a specific enzyme. The pyrimidine (B1678525) scaffold is a common feature in many enzyme inhibitors. nih.gov

Protein kinases are a significant class of enzymes involved in cell signaling, and their dysregulation is implicated in various diseases. Pyrimidine derivatives are actively investigated as protein kinase inhibitors. nih.gov To assess the effect of this compound on kinase activity, cell-free enzymatic assays are typically employed. These assays measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor compound.

For instance, in studies of structurally related aminopyrimidinol derivatives, researchers evaluated inhibitory activities against Fibroblast Growth Factor Receptors (FGFRs). nih.govresearchgate.net A typical assay would involve incubating the kinase (e.g., FGFR4), a substrate peptide, and ATP (often radiolabeled) with the test compound. The amount of substrate phosphorylation is then quantified to determine the compound's inhibitory potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). nih.gov A similar methodology could be applied to screen this compound against a panel of kinases to identify potential targets and determine its selectivity.

Table 1: Example Kinase Inhibition Data for a Structurally Related Aminopyrimidinol Compound (6O) nih.govresearchgate.net

| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |

|---|---|---|

| FGFR1 | >50,000 | >664-fold |

| FGFR2 | 35,482 | ~471-fold |

| FGFR3 | >30,000 | >398-fold |

| FGFR4 | 75.3 | - |

This table illustrates the type of data generated from kinase activity modulation studies for a selective FGFR4 inhibitor, compound 6O (a 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivative), demonstrating high selectivity over other FGFR family members. nih.govresearchgate.net

Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides like cGMP and cAMP. Specific PDE inhibitors have therapeutic applications. Pyrimidine-based scaffolds, such as pyrazolopyrimidones, have been successfully developed as potent and specific inhibitors of cGMP-specific PDE (Type V). nih.gov

To evaluate this compound as a potential PDE inhibitor, researchers would utilize enzymatic assays with purified PDE isoforms. In these assays, the enzyme is incubated with its substrate (e.g., cGMP) and the test compound. The reaction's product (e.g., GMP) is then measured, often using chromatographic methods or scintillation proximity assays. The results would determine the compound's IC50 value for each PDE isoform, revealing its potency and selectivity profile.

Table 2: Hypothetical Phosphodiesterase (PDE) Inhibition Profile for this compound

| PDE Isoform | IC50 (µM) |

|---|---|

| PDE1 | >100 |

| PDE2 | 85.3 |

| PDE3 | >100 |

| PDE4 | 45.1 |

| PDE5 | 5.2 |

This table presents a hypothetical example of the data that would be collected from a PDE inhibition screening, suggesting potential selective activity against PDE5.

The versatility of the pyrimidine scaffold allows it to be a template for inhibitors of various other enzyme systems. nih.gov Depending on the substituents on the pyrimidine ring, these compounds can be tailored to interact with diverse enzyme active sites. evitachem.com For example, different pyrimidine derivatives have been investigated as inhibitors for:

Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling. N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. nih.gov

Inducible Nitric Oxide Synthase (iNOS): Compounds bearing a 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as iNOS inhibitors, which are of interest for treating inflammatory conditions like rheumatoid arthritis. nih.gov

Aurora and Polo-like Kinases (AURK/PLK): These are protein kinases that regulate the cell cycle, and pyrimidine-based molecules are being explored as inhibitors for anticancer applications. nih.gov

Screening this compound against a broad panel of such enzymes would be a crucial step in identifying its primary mechanism of action and potential therapeutic relevance.

Receptor Binding Studies and Ligand-Receptor Interactions of this compound

Receptor binding assays are used to measure the affinity of a ligand (the test compound) for a particular receptor. These studies are essential for understanding how a compound might initiate a cellular response by acting as an agonist, antagonist, or modulator. evitachem.com

Radioligand binding assays are a classic and highly sensitive method for characterizing ligand-receptor interactions. The principle involves a competition experiment between a radiolabeled ligand with known affinity for the receptor and the unlabeled test compound.

The assay is typically performed using cell membranes prepared from cells expressing the target receptor. These membranes are incubated with a fixed concentration of the radioligand (e.g., tritiated spiperone (B1681076) for dopamine (B1211576) receptors) and varying concentrations of the test compound, this compound. nih.gov After incubation, the membrane-bound radioactivity is separated from the unbound and measured. The ability of the test compound to displace the radioligand from the receptor is used to calculate its inhibition constant (Ki), which reflects its binding affinity.

Table 3: Example Data from a Radioligand Competition Binding Assay nih.gov

| Target Receptor | Test Compound | Ki (nM) |

|---|---|---|

| Dopamine D2 | Compound (-)-34 | 233 |

| Dopamine D3 | Compound (-)-34 | 0.92 |

This table shows sample binding affinity data for a test compound at two different dopamine receptor subtypes, indicating high affinity and selectivity for the D3 receptor. A similar experimental setup could determine the receptor binding profile for this compound.

As an alternative to using radioactivity, fluorescence-based techniques offer a safer and often higher-throughput method for studying receptor binding. These assays can be designed in several formats:

Fluorescence Polarization (FP): This method uses a fluorescently labeled ligand. When the small fluorescent ligand binds to the much larger receptor, it tumbles more slowly in solution, leading to an increase in the polarization of its emitted light. A test compound that competes for the same binding site will displace the fluorescent ligand, causing a decrease in fluorescence polarization.

Förster Resonance Energy Transfer (FRET): FRET-based assays can be configured by labeling the receptor with one fluorophore (a donor) and a ligand with another (an acceptor). Binding brings the two fluorophores into proximity, allowing energy transfer and a measurable change in the fluorescence signal.

These fluorescence-based methodologies could be adapted to investigate the binding of this compound to any putative receptor targets, providing a quantitative measure of binding affinity comparable to that obtained from radioligand assays.

Cell-Based Assays for Mechanistic Investigations of this compound

Detailed explorations using cell-based assays are fundamental to understanding the cellular and molecular mechanisms of a compound. However, specific studies employing the following assays for this compound are not documented in the reviewed literature.

Proteomics and Metabolomics Approaches to Elucidate Biological Pathways Affected by this compound

Modern systems biology approaches like proteomics and metabolomics are powerful tools for identifying the biological pathways affected by a compound. However, their application to this compound has not been reported.

Metabolomic Profiling in Response to this compound

Metabolomic profiling is a powerful technique used to obtain a comprehensive snapshot of the small-molecule metabolites within a biological system. In the context of investigating the effects of a compound like this compound, researchers would typically expose a cellular or organismal model to the compound and then analyze the resulting changes in the metabolome compared to an untreated control group. This approach can reveal the metabolic pathways that are perturbed by the compound, offering insights into its mechanism of action.

Hypothetically, a study on this compound could involve the following steps:

Sample Preparation: Cultured cells (e.g., a human cancer cell line) would be treated with this compound for a specified duration. After treatment, the cells would be harvested, and metabolites would be extracted.

Data Acquisition: The extracted metabolites would be analyzed using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC), or using nuclear magnetic resonance (NMR) spectroscopy.

Data Analysis: The resulting data would be processed to identify and quantify the metabolites. Statistical analysis would then be used to pinpoint significant differences in metabolite levels between the treated and control groups.

A hypothetical data table from such a study might look like this:

| Metabolite | Fold Change (Treated/Control) | p-value | Pathway Affected |

| Citrate | 0.52 | <0.01 | Krebs Cycle |

| Succinate | 1.89 | <0.05 | Krebs Cycle |

| Glutamine | 0.61 | <0.01 | Amino Acid Metabolism |

| Pyruvate | 2.15 | <0.01 | Glycolysis |

This table is for illustrative purposes only and does not represent actual data for this compound.

Structural Biology of this compound and its Biomacromolecular Complexes

Structural biology techniques are essential for understanding how a compound like this compound interacts with its biological targets at the atomic level.

X-ray crystallography is a gold-standard method for determining the three-dimensional structure of molecules, including protein-ligand complexes. To study the interaction of this compound with a target protein, researchers would first need to produce high-quality crystals of the protein in complex with the compound (co-crystals).

The general workflow would be:

Protein Expression and Purification: The target protein would be produced in a suitable expression system (e.g., bacteria, insect, or mammalian cells) and purified to a high degree.

Co-crystallization: The purified protein would be mixed with an excess of this compound and set up for crystallization trials under various conditions.

Data Collection and Structure Determination: Once suitable co-crystals are obtained, they would be exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is then used to calculate an electron density map, from which the atomic structure of the protein-ligand complex can be modeled.

A hypothetical table summarizing crystallographic data might appear as follows:

| Data Collection | |

| Space group | P2₁2₁2₁ |

| Cell dimensions | |

| a, b, c (Å) | 50.1, 85.2, 110.5 |

| α, β, γ (°) | 90, 90, 90 |

| Resolution (Å) | 2.1 |

| Rmerge | 0.08 |

| I/σI | 15.2 |

| Completeness (%) | 99.5 |

| Redundancy | 4.1 |

| Refinement | |

| Resolution (Å) | 20.0 - 2.1 |

| No. reflections | 25,123 |

| Rwork/Rfree | 0.19 / 0.23 |

| No. atoms | |

| Protein | 2,543 |

| Ligand | 20 |

| Water | 150 |

| B-factors | |

| Protein | 25.4 |

| Ligand | 28.1 |

| Water | 30.5 |

| R.m.s. deviations | |

| Bond lengths (Å) | 0.005 |

| Bond angles (°) | 1.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Cryo-EM is a technique that is particularly well-suited for determining the structure of large and flexible biomacromolecular complexes that are difficult to crystallize. If this compound were to bind to a large protein complex, cryo-EM could be used to visualize this interaction.

The process would involve:

Sample Preparation: A purified sample of the large biomacromolecular complex, incubated with this compound, would be rapidly frozen in a thin layer of vitreous ice.

Data Collection: The frozen sample would be imaged in a transmission electron microscope, collecting thousands of images of the individual complexes in different orientations.

Image Processing and 3D Reconstruction: The 2D images would be computationally aligned and averaged to generate a high-resolution 3D reconstruction of the complex, which could reveal the binding site of the compound.

NMR spectroscopy is a versatile technique for studying protein-ligand interactions in solution. It can provide information on the binding affinity, kinetics, and the specific atoms involved in the interaction.

A common NMR experiment to map the binding site of a small molecule like this compound on a protein is the Chemical Shift Perturbation (CSP) experiment. This would involve:

Protein Labeling: The protein of interest would be isotopically labeled with ¹⁵N and/or ¹³C.

NMR Spectra Acquisition: A 2D ¹H-¹⁵N HSQC spectrum of the labeled protein would be recorded in the absence and presence of increasing concentrations of this compound.

Data Analysis: The binding of the compound to the protein would cause changes in the chemical shifts of the amide protons and nitrogens of the amino acid residues in and around the binding site. By mapping these changes onto the protein's structure, the binding site can be identified.

A hypothetical table of chemical shift perturbations could be presented as:

| Residue Number | Amino Acid | Chemical Shift Perturbation (ppm) |

| 25 | Val | 0.35 |

| 26 | Gly | 0.28 |

| 48 | Leu | 0.41 |

| 50 | Phe | 0.55 |

| 89 | Ile | 0.39 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol Derivatives

Design and Synthesis of Analogs Based on 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

The design of analogs of this compound is rooted in established medicinal chemistry principles, primarily involving the modification of substituents on the pyrimidine (B1678525) core. The core scaffold is considered a "privileged structure" due to the ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems, often improving pharmacokinetic properties. juniperpublishers.comresearchgate.net Analogs are typically designed by employing strategies such as scaffold hopping or structural optimization of a known active compound. nih.govnih.gov

The synthesis of these analogs generally follows established routes for creating substituted pyrimidines. A common and versatile method is the condensation reaction of a β-dicarbonyl compound (or a functional equivalent) with guanidine (B92328) or its derivatives. For the parent compound, this would involve a reaction between an appropriately substituted ethyl acetoacetate (B1235776) derivative and guanidine. To generate a library of analogs, chemists can systematically vary the starting materials. For instance, using different β-ketoesters allows for the introduction of a wide variety of substituents at the C5 and C6 positions of the pyrimidine ring. mdpi.comscilit.com Further modifications can be made to the 2-amino group and the 4-hydroxyl group through subsequent reactions like nucleophilic substitution or etherification. mdpi.commdpi.com Solvent-free synthesis conditions are sometimes employed to produce these derivatives in high yields. mdpi.commdpi.com

General Synthetic Scheme:

A mixture of a substituted β-ketoester, such as ethyl 2-methyl-3-oxopentanoate, is reacted with guanidine in the presence of a base like sodium ethoxide. The reaction proceeds via a condensation mechanism, followed by cyclization to form the 2-aminopyrimidin-4-ol ring system.

Systematic Variation of Substituents and Their Influence on Biological Activity (In Vitro)

The structure-activity relationship (SAR) of pyrimidinol derivatives is extensively studied by systematically altering the substituents at various positions of the pyrimidine ring and evaluating the impact on in vitro biological activity. nih.gov Key positions for modification include the C5 and C6 alkyl groups, the C2 amino group, and occasionally the C4 hydroxyl group.

Studies on similar 2-aminopyrimidine (B69317) scaffolds have shown that the nature of the substituents greatly dictates the compound's potency and selectivity. researchgate.netacs.org For instance, in a series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives designed as fibroblast growth factor receptor 4 (FGFR4) inhibitors, the addition of methyl groups to the pyrimidine ring was found to influence selectivity by creating steric hindrance that prevented binding to other FGFR subtypes. nih.gov

The following table illustrates hypothetical SAR trends based on findings from related pyrimidine series.

| Compound ID | R5-Substituent | R6-Substituent | Modification on 2-Amino Group | Relative In Vitro Potency (IC50) | Comment |

| Parent | -CH3 | -CH2CH3 | -NH2 | 1.0x | Baseline activity. |

| Analog A | -H | -CH2CH3 | -NH2 | 0.5x | Removal of the C5-methyl group decreases potency, suggesting a role in hydrophobic interactions. |

| Analog B | -CH3 | -CH(CH3)2 | -NH2 | 1.8x | Increasing the bulkiness at C6 with an isopropyl group enhances activity, possibly due to better fit in a hydrophobic pocket. |

| Analog C | -CH3 | -Phenyl | -NH2 | 3.2x | Introduction of an aromatic ring at C6 significantly increases potency, indicating a potential π-stacking interaction. |

| Analog D | -CH3 | -CH2CH3 | -NH-Ac | 0.1x | Acetylation of the 2-amino group drastically reduces activity, highlighting the importance of the primary amine for hydrogen bonding. |

| Analog E | -CH3 | -CH2CH3 | -NH-CH3 | 0.8x | N-methylation slightly decreases activity, suggesting that at least one proton on the amino group is preferred. |

This interactive table demonstrates that the C5 and C6 positions can tolerate a range of substituents, with hydrophobic and aromatic groups often leading to increased potency. The unsubstituted 2-amino group appears crucial for maintaining biological activity, likely acting as a key hydrogen bond donor. mdpi.comacs.org

Pharmacophore Modeling and Ligand-Based Design Principles Applied to Pyrimidinols

Pharmacophore modeling is a powerful ligand-based design tool used to distill the essential structural features of a series of active molecules into a 3D model. For derivatives of this compound, a pharmacophore model would typically identify the key chemical features required for biological interaction. nih.gov

These features generally include:

Hydrogen Bond Donors (HBD): The primary amine (-NH2) at the C2 position and the hydroxyl (-OH) group at the C4 position are critical hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the pyrimidine ring and the oxygen of the C4-hydroxyl group can act as hydrogen bond acceptors.

Hydrophobic/Aromatic Features (HY/AR): The alkyl groups at C5 (methyl) and C6 (ethyl) contribute to hydrophobic interactions. If analogs contain aromatic rings, these provide aromatic features for potential π-stacking. nih.gov

By aligning a set of active pyrimidinol analogs, a common feature pharmacophore hypothesis can be generated. This model serves as a 3D query to screen virtual compound libraries for novel molecules that possess the required spatial arrangement of features, but may have a completely different chemical scaffold. This approach has been successfully applied to various pyrimidine-based inhibitors to identify new lead compounds. nih.gov

Cheminformatics and Data Mining for SAR Analysis of this compound Analogs

Cheminformatics and data mining provide the tools to analyze large datasets of chemical structures and their associated biological activities, enabling the extraction of complex SAR trends that may not be obvious from manual inspection. nih.gov For a library of this compound analogs, these techniques can be used to build predictive models and guide the design of new compounds. amanote.com

A typical workflow involves:

Library Curation: A dataset of pyrimidinol analogs and their measured biological activities is compiled.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape) properties.

Model Building: Machine learning algorithms are used to find a correlation between the descriptors and the biological activity. Techniques like recursive feature elimination help in selecting the most relevant descriptors. mdpi.com

SAR Visualization: The results are often visualized using techniques like activity landscape analysis, where small changes in structure are mapped against large changes in activity, highlighting "activity cliffs" that are critical for SAR.

This data-driven approach allows researchers to identify key molecular properties associated with high potency and to prioritize which analogs to synthesize next. Bibliometric analysis of pyrimidine compounds has shown a significant increase in research, indicating the growing importance of these computational approaches in drug discovery. researchgate.net

Conformational Preferences and Their Impact on Biological Interaction of this compound Derivatives

The biological activity of a molecule is critically dependent on its three-dimensional shape and flexibility, known as its conformation. For derivatives of this compound, the pyrimidine ring itself is largely planar, but the substituents at positions 5 and 6 introduce conformational flexibility. The preferred spatial arrangement of these groups can significantly impact how the molecule fits into the binding site of a biological target. nih.gov

Molecular docking studies on similar pyrimidinol inhibitors have shown that specific conformations are required for optimal binding. For example, the orientation of substituents on the pyrimidine core can be crucial for avoiding steric clashes with amino acid residues in the target protein's active site. nih.govresearchgate.net In some cases, the dimethyl groups on a pyrimidine ring can prohibit a conformation necessary for binding to off-target kinases, thereby increasing selectivity. nih.gov

Computational methods like molecular dynamics (MD) simulations are used to explore the conformational landscape of these molecules, identifying low-energy, stable conformations that are likely to be biologically relevant. These studies provide insights into how changes in the chemical structure affect the molecule's shape and, consequently, its interaction with a receptor. rsc.org

Development of QSAR Models for Predictive Purposes Related to Pyrimidinols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrimidinol derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby saving time and resources in the drug discovery process. utm.my

The development of a QSAR model involves several steps:

Data Set Preparation: A training set of pyrimidinol analogs with known biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for each compound in the training set.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), are used to build an equation that links the descriptors to the activity. mdpi.commdpi.com

Model Validation: The predictive power of the model is rigorously tested using statistical metrics and often an external test set of compounds not used in model creation. nih.gov

The following table summarizes key statistical parameters used to evaluate the robustness and predictive ability of QSAR models.

| Parameter | Symbol | Description | Ideal Value |

| Coefficient of Determination | R² | Measures how well the model fits the training data. | Close to 1.0 |

| Cross-validated R² | Q² | Measures the predictive power of the model using internal cross-validation (e.g., Leave-One-Out). | > 0.6 for a good model |

| External R² | R²_ext | Measures the predictive power on an external test set of compounds. | > 0.6 for a good model |

| Mean Squared Error | MSE | Measures the average squared difference between the experimental and predicted values. | Close to 0 |

Once validated, these QSAR models serve as valuable tools for the in silico screening of virtual libraries and for guiding the rational design of new pyrimidinol derivatives with potentially enhanced biological activity. nih.govutm.my

Advanced Analytical and Bioanalytical Methodologies for 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

Chromatographic Techniques for Separation and Quantification of 2-Amino-6-ethyl-5-methylpyrimidin-4-ol

Chromatography remains the cornerstone for the analytical assessment of pharmaceutical compounds and related substances. For this compound, various chromatographic methods can be employed for separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing pyrimidine (B1678525) derivatives, offering robust methods for purity evaluation and quantification. researchgate.netrjptonline.org Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. The separation is typically achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net The mobile phase often consists of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol (B129727). Phosphate or acetate (B1210297) buffers are commonly used to maintain a stable pH, which is crucial for achieving reproducible retention times for ionizable compounds like this compound. researchgate.netnih.gov Detection is commonly performed using a UV detector, as pyrimidine-containing structures exhibit significant UV absorption. rjptonline.org

For purity assessment, a gradient elution method is often developed to separate the main compound from potential synthesis-related impurities and degradation products. Quantification is achieved by creating a calibration curve from the analysis of standard solutions of known concentrations.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | ACE C18 (250mm x 4.6mm, 5µm) rjptonline.org |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 4.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at ~240 nm rjptonline.org |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal instability, stemming from the presence of polar amino and hydroxyl functional groups. researchgate.net Therefore, a pre-column derivatization step is necessary to convert the analyte into a more volatile and thermally stable derivative. researchgate.net

A common approach for derivatizing compounds with active hydrogens is silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). Another effective method involves derivatization with ethyl chloroformate (ECF), which reacts with amino and hydroxyl groups. researchgate.net Following derivatization, the product can be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides mass information for identification and quantification.

Table 2: Representative GC-MS Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Ethyl Chloroformate (ECF) researchgate.net |

| GC Column | HP-5 (30 m × 0.32 mm id, 0.25 µm film thickness) researchgate.net |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 50-500 m/z |

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high resolution and efficiency, making it an excellent alternative to HPLC for analyzing charged or polar compounds. researchgate.netwikipedia.org this compound, being an amphiprotic molecule, can be analyzed in its cationic or anionic form depending on the pH of the background electrolyte (BGE).

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, analytes are separated based on their charge-to-size ratio as they migrate within a fused silica capillary under the influence of a strong electric field. wikipedia.org This technique is particularly useful for separating structurally similar impurities or isomers that may be difficult to resolve by HPLC. Optimization of parameters such as BGE composition, pH, and applied voltage is crucial for achieving the desired separation. nih.gov

Table 3: Potential Capillary Electrophoresis Parameters for this compound

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 50 cm effective length, 75 µm i.d.) nih.gov |

| Background Electrolyte (BGE) | 50 mM Phosphate Buffer (pH 2.5) nih.gov or 70 mM Boric Acid (pH 9.5) nih.gov |

| Applied Voltage | 25-30 kV nih.govnih.gov |

| Temperature | 25 °C |

| Injection Mode | Hydrodynamic (Pressure) |

| Detection | UV Absorbance (e.g., 200-240 nm) |

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both high separation efficiency and definitive structural identification.

LC-MS/MS for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of compounds in complex biological matrices such as plasma or urine. nih.govnih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry. For this compound, LC-MS/MS can achieve detection limits in the low ng/mL or even pg/mL range, making it ideal for pharmacokinetic studies or for detecting trace-level impurities. researchgate.netnih.gov

The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules. Quantification is carried out in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. This process provides exceptional selectivity, minimizing interference from matrix components. researchgate.net Furthermore, by analyzing the fragmentation patterns (MS/MS spectra), LC-MS/MS can be used to identify metabolites, such as products of oxidation or cleavage of the pyrimidine ring. lcms.cz

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC with a reversed-phase C18 column nih.gov |

| Mobile Phase | Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid (Gradient) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or Q-TOF creative-proteomics.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification |

| Precursor Ion | [M+H]⁺ (m/z 168.1) |

| Product Ion(s) | To be determined by infusion and fragmentation of a standard |

| Collision Gas | Argon |

GC-MS/MS for Complex Mixture Analysis

Similar to LC-MS/MS, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity compared to single-quadrupole GC-MS. This technique is particularly valuable for analyzing target compounds in highly complex matrices where chemical noise and interfering substances are prevalent. nih.gov

For this compound, the compound would first be derivatized as described for GC-MS. The resulting volatile derivative would then be analyzed by GC-MS/MS. By operating in MRM mode, the instrument isolates the precursor ion of the derivatized analyte and monitors a specific, characteristic fragment ion. This significantly improves the signal-to-noise ratio and allows for reliable quantification at very low levels, even in the presence of co-eluting matrix components. This approach is beneficial in fields such as environmental analysis or metabolomics where sample complexity is a major challenge. nih.govmdpi.com

Table 5: Prospective GC-MS/MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| GC System | Standard GC with conditions similar to Table 2 |

| Ionization Source | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | A prominent ion from the EI mass spectrum of the derivative |

| Product Ion(s) | A characteristic fragment ion resulting from collision-induced dissociation |

| Collision Gas | Argon |

Spectroscopic Methods for Quantitative Determination of this compound

Spectroscopic methods are fundamental in the quantitative analysis of chemical compounds. Techniques such as UV-Vis spectrophotometry and fluorescence spectroscopy are particularly valuable for the determination of pyrimidine derivatives like this compound.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The principle behind this method is Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For pyrimidine derivatives, the heterocyclic ring system gives rise to characteristic UV absorption bands.

A rapid and sensitive UV-Vis spectroscopic method can be developed for the estimation of this compound. For a similar pyrimidine derivative, 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine-4-yl)-2H-chromen-2-one, a maximum absorption wavelength (λmax) was observed at 275 nm. nih.gov It is anticipated that this compound would exhibit a similar absorption profile. The method would involve dissolving a precisely weighed amount of the compound in a suitable solvent, such as methanol or ethanol (B145695), and measuring the absorbance at its λmax. A calibration curve would be constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Table 1: Illustrative UV-Vis Spectrophotometry Data for a Pyrimidine Derivative

| Parameter | Value |

| Wavelength Maximum (λmax) | 275 nm |

| Molar Absorptivity (ε) | 12,000 M⁻¹cm⁻¹ |

| Linearity Range | 1-20 µg/mL |

| Correlation Coefficient (R²) | 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Note: This data is illustrative and based on a similar pyrimidine derivative. nih.gov

Fluorescence spectroscopy is an even more sensitive technique for the detection of fluorescent compounds. The fluorescence properties of aminopyrimidine derivatives are highly dependent on their substituents and the polarity of the solvent. nih.gov Non-fluorescent compounds can sometimes be derivatized to produce fluorescent products. nih.gov

For instance, studies on 2-alkylaminopyrimidines have shown that these compounds exhibit fluorescence, with the highest intensity observed in polar protic solvents like methanol and ethanol. nih.govnih.gov For example, 2-N-methylaminopyrimidine shows its highest fluorescence intensity at 377 nm when excited at 282 nm, while 2-N-ethylaminopyrimidine fluoresces maximally at 375 nm with an excitation wavelength of 286 nm. nih.govnih.gov Given its structure, this compound is expected to possess intrinsic fluorescence, which can be exploited for its high-sensitivity detection. The method would involve exciting the sample at its optimal excitation wavelength and measuring the emitted fluorescence at the corresponding emission wavelength. The intensity of the emitted light is directly proportional to the concentration of the analyte, providing a highly sensitive means of quantification.

Table 2: Illustrative Fluorescence Spectroscopy Data for Aminopyrimidine Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Solvent |

| 2-N-Methylaminopyrimidine | 282 | 377 | Methanol |

| 2-N-Ethylaminopyrimidine | 286 | 375 | Methanol |

| 2-N-Piperidinopyrimidine | 360 | 403 | Ethanol |

Note: This data is based on studies of similar aminopyrimidine derivatives. nih.govnih.gov

Immunoassays and Biosensor Technologies for Specific Detection of this compound

Immunoassays and biosensors represent highly specific and sensitive bioanalytical approaches that can be tailored for the detection of small molecules like this compound.

The development of specific antibodies is the cornerstone of immunoassays. Since this compound is a small molecule, it is considered a hapten and is not immunogenic on its own. To elicit an immune response and produce antibodies, the hapten must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). nih.govthermofisher.com

The synthesis of a suitable hapten derivative of this compound would be the first step. This involves introducing a linker arm with a reactive functional group (e.g., a carboxylic acid or an amino group) to the pyrimidine structure, which can then be covalently coupled to the carrier protein. The resulting hapten-carrier conjugate is then used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively. The specificity and affinity of the resulting antibodies would be characterized using techniques like enzyme-linked immunosorbent assay (ELISA). A competitive immunoassay format is typically employed for the detection of small molecules. drugtargetreview.com

Table 3: General Steps in Antibody Development for a Small Molecule

| Step | Description |

| 1. Hapten Synthesis | Modification of this compound to introduce a linker arm. |

| 2. Conjugation | Covalent coupling of the hapten to a carrier protein (e.g., BSA, KLH). |

| 3. Immunization | Injection of the hapten-carrier conjugate into an animal to elicit an immune response. |

| 4. Antibody Purification | Isolation of specific antibodies from the animal's serum. |

| 5. Characterization | Evaluation of antibody specificity and affinity using techniques like ELISA. |

Biosensors are analytical devices that combine a biological recognition element with a transducer to generate a measurable signal in response to the presence of a specific analyte. For this compound, various types of biosensors could be developed for its specific detection and for studying its interactions with biological systems.

Electrochemical biosensors, for example, could be designed by immobilizing a specific antibody or an enzyme that interacts with the compound onto an electrode surface. researchgate.net The binding or catalytic event would lead to a change in the electrical properties of the electrode, such as current or potential, which can be measured and correlated to the concentration of the analyte. Such biosensors could be used to study the metabolic pathways involving pyrimidine analogs or to investigate the mechanism of action of drugs that target pyrimidine metabolism. mdpi.comresearchgate.net For instance, a biosensor could be developed to monitor the activity of enzymes involved in pyrimidine biosynthesis in the presence of this compound, providing insights into its potential inhibitory or modulatory effects. mdpi.com

Table 4: Potential Biosensor Applications for Mechanistic Studies

| Biosensor Type | Recognition Element | Transducer | Potential Application |

| Immunosensor | Specific Antibody | Electrochemical/Optical | Highly specific detection in biological fluids. |

| Enzymatic Biosensor | Pyrimidine metabolizing enzyme | Electrochemical | Studying the role of the compound in pyrimidine metabolism. |

| Affinity Biosensor | Target Receptor/Protein | Surface Plasmon Resonance | Investigating binding kinetics and affinity to biological targets. |

Broader Research Implications and Future Directions for 2 Amino 6 Ethyl 5 Methylpyrimidin 4 Ol

Potential Role of Pyrimidinols in Chemical Probe Development

Pyrimidinols, including structures akin to 2-Amino-6-ethyl-5-methylpyrimidin-4-ol, are increasingly recognized for their potential in the development of chemical probes. These molecular tools are essential for dissecting complex biological processes. The pyrimidine (B1678525) core is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive compounds and its ability to interact with a wide range of biological targets. nih.govresearchgate.net This inherent bioactivity makes pyrimidinol derivatives excellent candidates for the design of selective and potent probes to investigate the function of proteins and other biomolecules. For instance, pyrimidine-based structures are being explored as fluorescent probes for bioimaging, allowing for the visualization of cellular processes in real-time. nih.gov Furthermore, the strategic modification of the pyrimidinol scaffold can yield probes that modulate specific protein-protein interactions, which are often dysregulated in disease states. researchgate.net

Exploration of Novel Reaction Pathways for Pyrimidine Synthesis

The synthesis of highly substituted pyrimidines like this compound is a dynamic area of chemical research, with a continuous drive towards more efficient and versatile methods. Traditional approaches are being supplemented and, in some cases, replaced by innovative strategies that offer improved yields, greater molecular diversity, and more environmentally friendly reaction conditions.

Modern synthetic methodologies that are being explored for pyrimidine synthesis include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering a highly efficient route to structurally diverse pyrimidine libraries. nih.govbenthamdirect.com

Transition-Metal Catalysis: Catalysts based on metals like palladium, copper, and iridium have enabled novel C-C and C-N bond formations, facilitating the synthesis of previously inaccessible pyrimidine derivatives. nih.govbenthamdirect.com Iridium-pincer complexes, for example, have been shown to be highly efficient in the sustainable multicomponent synthesis of pyrimidines from alcohols and amidines. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in pyrimidine synthesis. benthamdirect.com

Domino Reactions: These reactions involve a cascade of intramolecular transformations, allowing for the rapid construction of complex heterocyclic systems from simple starting materials. researchgate.net

Sustainable and Green Chemistry Approaches: There is a growing emphasis on developing synthetic routes that utilize non-toxic reagents and solvents, and which are more atom-economical. This includes the use of novel catalysts such as nanocatalysts and biocatalysts. researchgate.netfrontiersin.org

These advanced synthetic methods are crucial for generating libraries of pyrimidinol analogs, which can then be screened for various biological activities and applications.

Integration of Computational and Experimental Approaches in Pyrimidinol Research